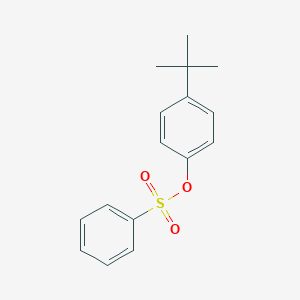![molecular formula C12H16N4O2S B261675 N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DMTS and is synthesized through a multistep process.
作用機序
The mechanism of action of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of carbonic anhydrase enzymes, which are involved in the regulation of pH in various physiological processes. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide may also work by disrupting the membrane integrity of microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, leading to a decrease in pH regulation in various physiological processes.
実験室実験の利点と制限
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound has been shown to have potent antimicrobial, antifungal, and antiparasitic properties, making it a promising candidate for the development of new drugs. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been shown to be relatively stable, which makes it easier to handle in lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental conditions.
将来の方向性
There are several future directions for the study of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide. One direction is to investigate its potential use in cancer treatment, as this compound has been shown to have anticancer properties. Another direction is to study its effects on different microorganisms and to explore its potential as a broad-spectrum antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential use in other physiological processes.
合成法
The synthesis of N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide involves a multistep process. The first step involves the reaction of 3,5-dimethyl-1,2,4-triazole with ethyl bromide to form 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide. The second step involves the reaction of 2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl bromide with sodium benzenesulfonate to form N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide. The final step involves the deprotection of the sulfonamide group to form N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide.
科学的研究の応用
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has potential applications in various fields of scientific research. This compound has been studied extensively for its antimicrobial, antifungal, and antiparasitic properties. It has also been investigated for its potential use in cancer treatment. Additionally, N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide has been studied for its ability to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in various physiological processes.
特性
製品名 |
N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide |
|---|---|
分子式 |
C12H16N4O2S |
分子量 |
280.35 g/mol |
IUPAC名 |
N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16N4O2S/c1-10-14-11(2)16(15-10)9-8-13-19(17,18)12-6-4-3-5-7-12/h3-7,13H,8-9H2,1-2H3 |
InChIキー |
VOMBBSNLNWUHSP-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
正規SMILES |
CC1=NN(C(=N1)C)CCNS(=O)(=O)C2=CC=CC=C2 |
溶解性 |
30 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-({4-[5-(methylsulfanyl)-1H-tetraazol-1-yl]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B261593.png)
![ethyl 4-methyl-2-[[2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B261603.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![(2Z,5Z)-5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B261614.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2,2-diphenylpropanamide](/img/structure/B261618.png)



![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)
